molecular formula C17H17ClN2O2S B2500632 N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034619-75-3

N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2500632
CAS RN: 2034619-75-3
M. Wt: 348.85
InChI Key: GVKPUIGGCZSTBW-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinic acid, which is a natural product found in various plants and animals. Nicotinic acid derivatives have been extensively studied due to their wide range of biological activities, including herbicidal properties and potential anticancer effects.

Synthesis Analysis

The synthesis of nicotinamide derivatives is a topic of interest in the search for new herbicides and anticancer agents. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides, showing that structural modifications of the nicotinamide moiety can lead to compounds with significant biological activity . Although the specific synthesis of N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. The structure-activity relationship (SAR) studies of these compounds can lead to the development of new herbicides with targeted properties against specific weeds . Similarly, SAR studies in the context of anticancer research have shown that N-phenyl nicotinamides can be potent inducers of apoptosis, with modifications to the phenyl ring leading to significant increases in potency .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly those that lead to biological effects such as the induction of apoptosis in cancer cells or the inhibition of weed growth. For example, certain N-phenyl nicotinamides have been found to inhibit microtubule polymerization, which is a critical process in cell division, thereby inducing apoptosis . These reactions are essential for the pharmacological effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The corrosion inhibition effect of some nicotinamide derivatives on mild steel in hydrochloric acid solution has been studied, indicating that these compounds can also serve as corrosion inhibitors . The adsorption behavior of these inhibitors follows the Langmuir isotherm model, suggesting a strong and specific interaction with the metal surface .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds derived from nicotinamide, including those structurally related to N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their antimicrobial and antifungal properties. One study synthesized derivatives of nicotinic acid and tested their in vitro antimicrobial screening against various bacteria (S. aureus, S. pyogenes, E. coli, P. aeruginosa) and fungal species (C. albicans, A. niger, A. clavatus), finding some compounds comparable to standard drugs (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have been evaluated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. Research indicates that these compounds exhibit significant inhibition efficiency, which varies based on concentration, time, and temperature. The adsorption of these inhibitors on mild steel surfaces suggests a potential application in protecting metals from corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Fluorescent Analog Development

A fluorescent analog of nicotinamide adenine dinucleotide, synthesized through modifications of the coenzyme, offers a tool for biochemical research, allowing for the study of enzymatic processes with improved visibility. This analog demonstrated activity in various dehydrogenase-catalyzed reactions, suggesting its utility in investigating metabolic pathways (Barrio, Secrist, & Leonard, 1972).

Herbicidal Activity

The search for new herbicides led to the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, showing significant herbicidal activity against various weeds. This research could pave the way for the development of new agricultural chemicals (Yu et al., 2021).

Supramolecular Structures

Studies on the crystal structures of nicotinamide derivatives, including isomeric forms of 2-chloro-N-(nitrophenyl)nicotinamides, contribute to our understanding of their chemical behavior and potential applications in designing drugs and materials with specific molecular interactions (de Souza et al., 2005).

Inhibition of Corrosion

Research on Mannich base derivatives of nicotinamide has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, offering insights into protective measures for industrial metals (Jeeva, Prabhu, & Rajesh, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-11-14(18)3-2-4-15(11)20-17(21)12-5-6-16(19-9-12)22-13-7-8-23-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKPUIGGCZSTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

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